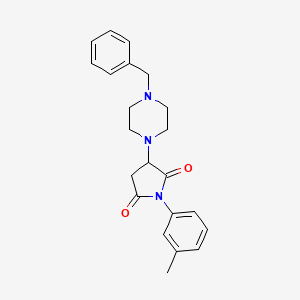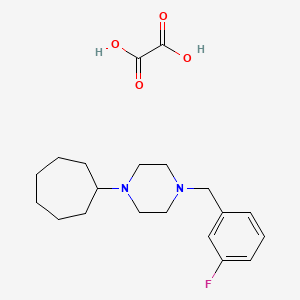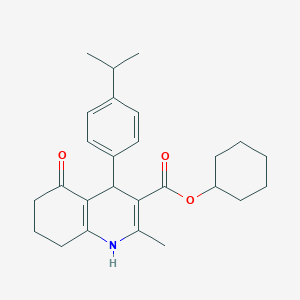![molecular formula C25H25N5O B4960685 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. QNZ is a synthetic compound that belongs to the class of piperidinecarboxamides and has been shown to have potent anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide exerts its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of NF-κB-mediated gene expression and the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has been shown to have potent anti-tumor and anti-inflammatory effects both in vitro and in vivo. In vitro studies have shown that N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can inhibit tumor growth and metastasis in animal models of cancer. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has potent anti-tumor and anti-inflammatory properties, making it a useful tool for studying these processes in vitro and in vivo. However, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide also has some limitations. It is not specific to NF-κB signaling and can inhibit other pathways that are important for cell survival and immune function. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide. One area of research is the development of more specific inhibitors of NF-κB signaling that can overcome the limitations of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide. Another area of research is the investigation of the potential use of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in the regulation of immune responses and inflammation needs to be further explored to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with piperidine-2-carboxylic acid, followed by a reaction with 4-(1H-pyrazol-1-yl)aniline. The final product is purified through column chromatography to obtain N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(quinolin-8-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-25(28-21-10-12-22(13-11-21)30-17-5-15-27-30)23-9-1-2-16-29(23)18-20-7-3-6-19-8-4-14-26-24(19)20/h3-8,10-15,17,23H,1-2,9,16,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXMZUKAWAOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-1-(quinolin-8-ylmethyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)

![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)

![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)
